
4-Bromo-5-(hydroxymethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(hydroxymethyl)-2-methoxyphenol is an organic compound with a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol typically involves the bromination of 5-(hydroxymethyl)-2-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(hydroxymethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Bromo-5-(carboxymethyl)-2-methoxyphenol.
Reduction: 5-(Hydroxymethyl)-2-methoxyphenol.
Substitution: 4-Methoxy-5-(hydroxymethyl)-2-methoxyphenol.
Scientific Research Applications
4-Bromo-5-(hydroxymethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a hydroxymethyl group.
4,5-Dichlorophthalonitrile: Contains two chlorine atoms instead of a bromine atom and a hydroxymethyl group.
Uniqueness
4-Bromo-5-(hydroxymethyl)-2-methoxyphenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
655238-34-9 |
|---|---|
Molecular Formula |
C8H9BrO3 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
4-bromo-5-(hydroxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H9BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,10-11H,4H2,1H3 |
InChI Key |
NYJGSUWOONXWMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)
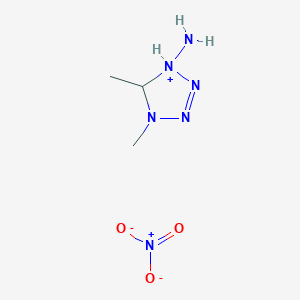
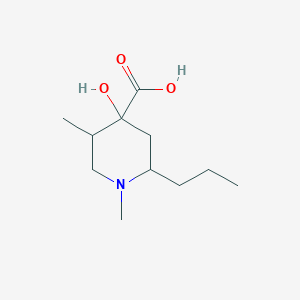
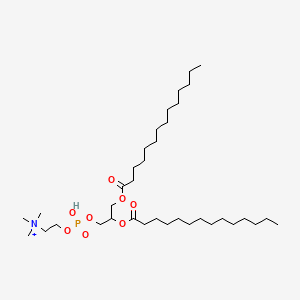
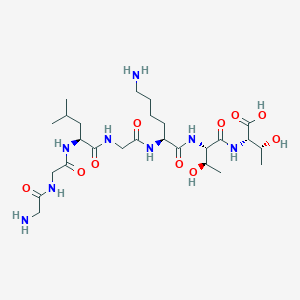

![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
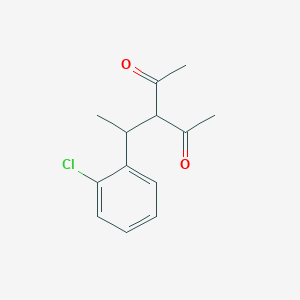
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
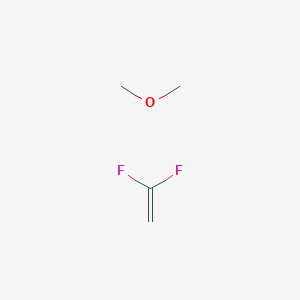
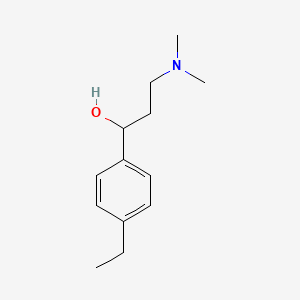
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
